molecular formula C14H19N3O2 B2424056 1-(1-hydroxybutan-2-yl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 941927-26-0

1-(1-hydroxybutan-2-yl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No.: B2424056
CAS No.: 941927-26-0
M. Wt: 261.325
InChI Key: DBTKIUHEAVAJAZ-UHFFFAOYSA-N
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Description

1-(1-hydroxybutan-2-yl)-3-(1-methyl-1H-indol-3-yl)urea is a useful research compound. Its molecular formula is C14H19N3O2 and its molecular weight is 261.325. The purity is usually 95%.
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Scientific Research Applications

Structural Studies and Biological Activity

A study by S. M. Saharin et al. (2008) on a structurally related compound, highlights the importance of the indole component in biological activity, where the orientation of the indole unit significantly influences molecular interactions. This work suggests that compounds with similar structural motifs, including 1-(1-hydroxybutan-2-yl)-3-(1-methyl-1H-indol-3-yl)urea, may exhibit unique biological activities due to their specific structural arrangements, including potential intra- and intermolecular hydrogen bonding capabilities (S. M. Saharin, Hapipah Mohd Ali, W. Robinson, & A. Mahmood, 2008).

Neuropeptide Y5 Receptor Antagonists

C. Fotsch et al. (2001) discuss the optimization of compounds targeting the neuropeptide Y5 receptor, a key player in the regulation of appetite and energy homeostasis. Through structural modification, including the urea portion, the study underscores the therapeutic potential of urea derivatives in the development of appetite suppressants. The detailed structure-activity relationship analysis presented can inform further research on compounds like this compound for potential metabolic disorder treatments (C. Fotsch, J. Sonnenberg, N. Chen, C. Hale, W. Karbon, & M. H. Norman, 2001).

Spin-Trapping and ESR Spectroscopy

Research by S. Rustgi and P. Riesz (1978) on the interaction of hydroxyl radicals with dihydropyrimidine base derivatives provides insights into the reactivity of similar urea compounds with reactive oxygen species. This study, through spin-trapping and ESR spectroscopy, helps understand the potential antioxidant properties or oxidative stress relevance of urea derivatives in biological systems (S. Rustgi & P. Riesz, 1978).

Hydrogel Formation and Material Properties

G. Lloyd and J. Steed (2011) explored the formation of hydrogels using urea derivatives, highlighting how the identity of anions influences the gel's physical properties. This research points to potential applications of this compound in creating responsive materials for biomedical or environmental applications, given its urea backbone and the potential for anion interaction (G. Lloyd & J. Steed, 2011).

Fluorescent Probing and Bioimaging

The work by Qingming Wang et al. (2017) on a novel fluorescent sensor underscores the utility of urea derivatives in designing selective probes for metal ions, such as Al3+. The unique binding stoichiometry and sensitivity demonstrated in this study suggest the potential of structurally similar compounds for applications in bioimaging and environmental monitoring (Qingming Wang, Lei Yang, Hua Wang, Jialiang Song, Hui Ding, Xinhui Tang, & Hongmiao Yao, 2017).

Properties

IUPAC Name

1-(1-hydroxybutan-2-yl)-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-3-10(9-18)15-14(19)16-12-8-17(2)13-7-5-4-6-11(12)13/h4-8,10,18H,3,9H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTKIUHEAVAJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)NC1=CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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